molecular formula C7H10Cl2N2O B13580988 5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride

5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride

Cat. No.: B13580988
M. Wt: 209.07 g/mol
InChI Key: RODDRJDMHULGSL-UHFFFAOYSA-N
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Description

5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride typically involves the reaction of 5-chloro-2-(methoxymethyl)pyridine with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, at elevated temperatures. The product is then purified through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, recycling, and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methoxypyridin-2-amine hydrochloride
  • 5-Chloro-2-(methoxymethyl)pyridine

Uniqueness

5-Chloro-6-(methoxymethyl)pyridin-2-aminehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

5-chloro-6-(methoxymethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-4-6-5(8)2-3-7(9)10-6;/h2-3H,4H2,1H3,(H2,9,10);1H

InChI Key

RODDRJDMHULGSL-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=N1)N)Cl.Cl

Origin of Product

United States

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